molecular formula C13H15N3S B6458533 N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 1345837-60-6

N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6458533
CAS No.: 1345837-60-6
M. Wt: 245.35 g/mol
InChI Key: MCVYCZHKOHYMKH-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with benzyl, methyl, and methylsulfanyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:

    Starting Materials: Benzylidene acetones and ammonium thiocyanates.

    Ring Closure and Aromatization: These steps form the pyrimidine ring.

    S-methylation: Introduction of the methylsulfanyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form sulfoxides and sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

Major Products:

    Sulfoxides and Sulfones: From oxidation.

    Substituted Pyrimidines: From nucleophilic substitution.

    Dihydropyrimidines: From reduction.

Scientific Research Applications

N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several research applications:

Mechanism of Action

The exact mechanism of action for N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with nucleic acid synthesis .

Comparison with Similar Compounds

Uniqueness: N-benzyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

N-benzyl-N-methyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-16(10-11-6-4-3-5-7-11)12-8-9-14-13(15-12)17-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVYCZHKOHYMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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